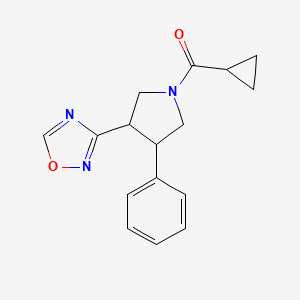
3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with similar targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazoles , it is possible that this compound may interfere with pathways essential for the survival or replication of infectious agents.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole scaffold, which is common in many marketed drugs , suggests that this compound may have favorable drug-like properties.
Result of Action
Based on the known activities of related 1,2,4-oxadiazoles , it is plausible that this compound may inhibit the growth or replication of infectious agents at the cellular level.
生物活性
The compound 3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, anti-inflammatory, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of a cyclopropanecarbonyl group attached to a phenylpyrrolidine moiety and an oxadiazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds within this family have shown significant inhibitory effects on various cancer cell lines. A study demonstrated that derivatives with similar structures exhibited IC50 values comparable to standard anticancer drugs like Doxorubicin and Tamoxifen .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|---|
| 3a | MCF-7 | 24.74 | 5-Fluorouracil | 100 |
| 3b | HCT-116 | 4.38 | Pemetrexed | 6.75 |
| IX | Various | 1.16 | Doxorubicin | 1.14 |
These findings suggest that the compound may act as a lead in developing new anticancer agents.
Antibacterial and Antifungal Activity
Oxadiazole derivatives have also been reported to exhibit antibacterial and antifungal properties. Research indicates that these compounds can inhibit bacterial growth effectively, with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range .
Table 2: Antibacterial Activity
| Compound | Bacteria Tested | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 10 |
The antibacterial activity is attributed to the ability of oxadiazoles to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some oxadiazole derivatives have shown promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes .
Table 3: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 0.140 | 0.007 |
These results indicate that certain derivatives could serve as potential therapeutic agents for inflammatory diseases.
Case Studies
Several case studies have been published focusing on the synthesis and evaluation of oxadiazole derivatives:
- Alam et al. (2022) synthesized a series of oxadiazole compounds and evaluated their anticancer activity against MCF-7 and HCT-116 cell lines, revealing significant inhibitory effects compared to standard treatments .
- Izgi et al. (2024) focused on the synthesis of novel oxadiazole derivatives with α-glucosidase inhibitory activity, demonstrating potential for treating diabetes .
属性
IUPAC Name |
cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(12-6-7-12)19-8-13(11-4-2-1-3-5-11)14(9-19)15-17-10-21-18-15/h1-5,10,12-14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADBDWZFNBHJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














